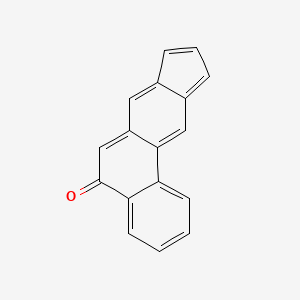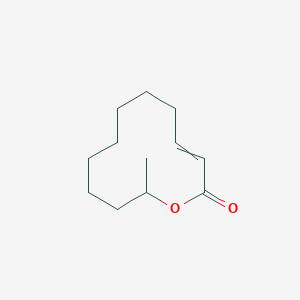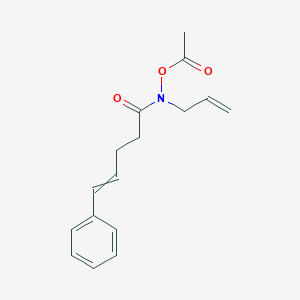
N-(Acetyloxy)-5-phenyl-N-(prop-2-en-1-yl)pent-4-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(Acetyloxy)-5-phenyl-N-(prop-2-en-1-yl)pent-4-enamide is a chemical compound known for its unique structure and potential applications in various fields. This compound features an acetyloxy group, a phenyl ring, and a pent-4-enamide backbone, making it an interesting subject for chemical research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(Acetyloxy)-5-phenyl-N-(prop-2-en-1-yl)pent-4-enamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pent-4-enamide Backbone: This can be achieved through a reaction between an appropriate amine and an acyl chloride under basic conditions.
Introduction of the Phenyl Ring: The phenyl group can be introduced via a Friedel-Crafts acylation reaction.
Addition of the Acetyloxy Group: The acetyloxy group can be added through esterification using acetic anhydride and a suitable catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
N-(Acetyloxy)-5-phenyl-N-(prop-2-en-1-yl)pent-4-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetyloxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous ethanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amides or esters.
Aplicaciones Científicas De Investigación
N-(Acetyloxy)-5-phenyl-N-(prop-2-en-1-yl)pent-4-enamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-(Acetyloxy)-5-phenyl-N-(prop-2-en-1-yl)pent-4-enamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
- N-(Prop-2-en-1-yl)pent-4-enamide
- N-Hydroxy-N-(prop-2-en-1-yl)pent-4-enamide
Uniqueness
N-(Acetyloxy)-5-phenyl-N-(prop-2-en-1-yl)pent-4-enamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the acetyloxy group, phenyl ring, and pent-4-enamide backbone makes it a versatile compound with diverse applications.
Propiedades
Número CAS |
87842-62-4 |
|---|---|
Fórmula molecular |
C16H19NO3 |
Peso molecular |
273.33 g/mol |
Nombre IUPAC |
[5-phenylpent-4-enoyl(prop-2-enyl)amino] acetate |
InChI |
InChI=1S/C16H19NO3/c1-3-13-17(20-14(2)18)16(19)12-8-7-11-15-9-5-4-6-10-15/h3-7,9-11H,1,8,12-13H2,2H3 |
Clave InChI |
AMRIXCRKDYWLBY-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)ON(CC=C)C(=O)CCC=CC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


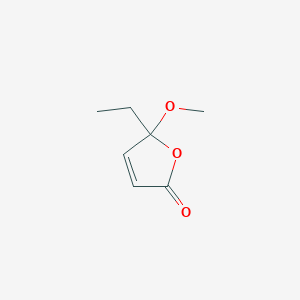
![9-Chloro-4-methyl-8-[(oxan-2-yl)oxy]non-4-enoic acid](/img/structure/B14409860.png)
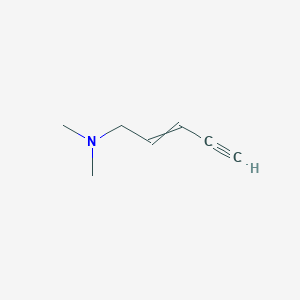
![4-[(E)-(4-Butylphenyl)diazenyl]-3-chlorophenyl 4-methoxybenzoate](/img/structure/B14409864.png)
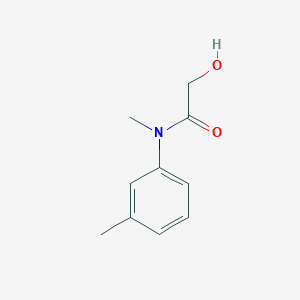

![1,1'-{[(Butan-2-yl)oxy]methylene}dibenzene](/img/structure/B14409880.png)
![(NE)-N-[(4-phenylthiadiazol-5-yl)methylidene]hydroxylamine](/img/structure/B14409883.png)
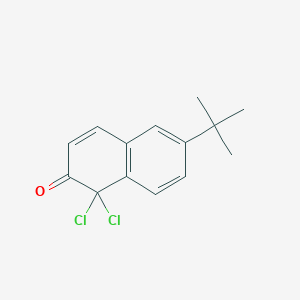
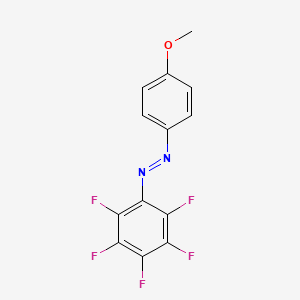
![2,6-Dimethoxy-N-[(6-phenylpyridin-3-yl)carbamoyl]benzamide](/img/structure/B14409910.png)
